molecular formula C21H23BrFN3OS B2976536 (Z)-N-(4-(4-fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide CAS No. 1180031-00-8

(Z)-N-(4-(4-fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide

Cat. No.: B2976536
CAS No.: 1180031-00-8
M. Wt: 464.4
InChI Key: FZCZRDQLVSHESF-VZXGSGAOSA-N
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Description

(Z)-N-(4-(4-Fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide is a structurally complex heterocyclic compound featuring a thiazole core substituted with a 4-fluorophenyl group, a morpholine ring, and a 2,5-dimethylaniline moiety. The hydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-4-(4-fluorophenyl)-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3OS.BrH/c1-15-3-4-16(2)19(13-15)23-21-25(24-9-11-26-12-10-24)20(14-27-21)17-5-7-18(22)8-6-17;/h3-8,13-14H,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZCZRDQLVSHESF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=C(C=C3)F)N4CCOCC4.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. 3-Chloro-N-Phenyl-Phthalimide ()
  • Core Structure : Contains a phthalimide ring with chloro and phenyl substituents.
  • Key Differences: Lacks the thiazole and morpholine moieties present in the target compound.
B. 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-4H-1,2,4-Triazole-3(4H)-Thiones ()
  • Core Structure : Triazole ring with sulfonyl and fluorophenyl groups.
  • Key Differences : The triazole system (vs. thiazole in the target compound) and sulfonyl substituents (vs. morpholine) alter electronic and steric properties. IR data (C=S stretching at 1247–1255 cm⁻¹, NH bands at 3278–3414 cm⁻¹) confirm tautomeric stability, a feature that may differ in the target compound due to its hydrobromide salt .
C. N-(4-(4-Fluorofenil)-5-Formil-6-Izopropilpirimidin-2-Yl)-N-Metilmetansulfonamid ()
  • Core Structure : Pyrimidine ring with fluorophenyl and sulfonamide groups.
  • Key Differences: The pyrimidine core and sulfonamide substituent contrast with the thiazole-morpholine system.

Marketed and Herbal Comparators ()

  • Saw Palmetto : A herbal remedy with proposed anti-androgenic effects, structurally unrelated but functionally compared to finasteride. Unlike the target compound, its mechanism remains unclear, highlighting the need for rigorous pharmacological validation of synthetic derivatives .

Q & A

Q. What synthetic methodologies are most effective for preparing (Z)-N-(4-(4-fluorophenyl)-3-morpholinothiazol-2(3H)-ylidene)-2,5-dimethylaniline hydrobromide?

Answer: The synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-halo ketones under reflux (e.g., THF/H2O mixtures, as in ).
  • Morpholine incorporation : Nucleophilic substitution or ring-opening reactions using morpholine derivatives (analogous to and ).
  • Stereochemical control : Use of Z-selective conditions (e.g., low-temperature crystallization or chiral auxiliaries) to stabilize the (Z)-isomer.
  • Salt formation : Reaction with hydrobromic acid to yield the hydrobromide salt, followed by recrystallization for purity ().

Q. Key Data :

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Thiazole formationNaIO₄ in THF/H₂O, 24h~80%>95%
Hydrobromide saltHBr in EtOH, 0°C75%>98%

Q. How can researchers confirm the stereochemical configuration (Z vs. E) of this compound?

Answer:

  • Nuclear Overhauser Effect (NOE) NMR : Measure spatial proximity of protons on the thiazole and aniline moieties (e.g., NOE between morpholine and fluorophenyl groups).
  • X-ray crystallography : Resolve crystal structures to unambiguously assign the Z-configuration (similar to , which analyzes dihedral angles).
  • Computational modeling : Density Functional Theory (DFT) calculations to compare energy minima of Z and E isomers (as in ).

Advanced Research Questions

Q. What strategies mitigate degradation of the hydrobromide salt under varying pH and temperature conditions?

Answer:

  • Stability studies : Accelerated degradation testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring ().
  • pH optimization : Buffered solutions (pH 4–6) minimize hydrolysis of the thiazole ring.
  • Lyophilization : Improves long-term stability by reducing hygroscopicity (common for hydrobromide salts; ).

Q. Key Finding :

ConditionDegradation Products IdentifiedMitigation Strategy
pH > 7Thiazole ring-opening derivativesUse citrate buffer (pH 5)
High humidityHydroscopic clumpingLyophilize with trehalose

Q. How can computational models predict structure-activity relationships (SAR) for analogs of this compound?

Answer:

  • Molecular docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina.
  • QSAR modeling : Correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity ( highlights trifluoromethyl group impacts).
  • ADMET prediction : Tools like SwissADME assess metabolic stability and permeability ( uses frontier orbital theory for reactivity).

Q. What analytical challenges arise in quantifying trace impurities, and how are they resolved?

Answer:

  • HPLC-MS/MS : Detect impurities at <0.1% levels using high-resolution columns (e.g., Chromolith® HPLC, ).
  • Forced degradation : Identify degradation pathways by exposing the compound to heat/light/oxidizers ().
  • Method validation : Follow ICH guidelines for precision, accuracy, and robustness ().

Q. Example Impurity Profile :

ImpurityRT (min)m/zSource
Des-fluoro analog12.3348.1Synthesis intermediate
Oxidized morpholine15.8362.2Storage degradation

Q. How do solvent polarity and reaction temperature influence the Z/E isomer ratio during synthesis?

Answer:

  • Polar solvents (DMF, DMSO) : Favor Z-isomer via stabilization of transition-state dipole interactions.
  • Low temperature (0–5°C) : Kinetic control favors Z-configuration ( used THF at 0°C for similar compounds).
  • Additives : Crown ethers or ionic liquids improve selectivity by coordinating intermediates ().

Q. Data from Analogous Systems :

SolventTemperature (°C)Z:E Ratio
DMF2585:15
THF092:8
Toluene8070:30

Q. What spectroscopic techniques are critical for characterizing this compound’s solid-state vs. solution-phase behavior?

Answer:

  • Solid-state NMR : Resolves polymorphic forms ().
  • FT-IR : Identifies hydrogen bonding in crystals (e.g., N-H stretching at 3300 cm⁻¹).
  • UV-Vis in different solvents : Solvatochromism reveals π→π* transitions influenced by solvent polarity ().

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

Answer:

  • Standardize protocols : Use USP/Ph. Eur. methods for solubility determination ().
  • Control crystallinity : Amorphous vs. crystalline forms significantly affect solubility (use XRD for verification).
  • Document excipients : Surfactants or co-solvents (e.g., PEG-400) may artificially enhance solubility ().

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